molecular formula C8H8BF3O3 B3421255 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid CAS No. 2121513-82-2

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B3421255
CAS No.: 2121513-82-2
M. Wt: 219.96 g/mol
InChI Key: CNGXBTLEDCBQAY-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxymethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethyl groups, making it less versatile in certain applications.

    2-Hydroxymethylphenylboronic acid: Similar but lacks the trifluoromethyl group, affecting its reactivity and stability.

    5-(Trifluoromethyl)phenylboronic acid: Lacks the hydroxymethyl group, which limits its use in certain synthetic applications.

Uniqueness

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high metabolic stability and lipophilicity.

Properties

IUPAC Name

[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXBTLEDCBQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695561
Record name [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-82-2, 174671-50-2
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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